![molecular formula C18H16FN3O4S2 B2446392 4-氟-N-[6-(吗啉-4-磺酰基)-1,3-苯并噻唑-2-基]苯甲酰胺 CAS No. 714936-31-9](/img/structure/B2446392.png)

4-氟-N-[6-(吗啉-4-磺酰基)-1,3-苯并噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

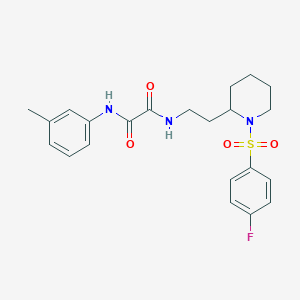

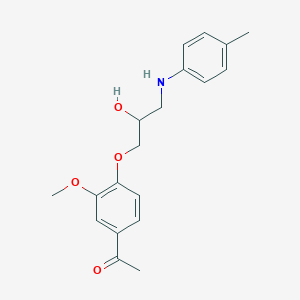

The molecular structure of “4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is unique and allows for diverse applications in scientific research. It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .科学研究应用

抗菌和抗真菌应用

- 抗菌活性: 一项研究合成了与 4-氟-N-[6-(吗啉-4-磺酰基)-1,3-苯并噻唑-2-基]苯甲酰胺结构相关的化合物,探索了它们作为抗菌剂的潜力。这些化合物表现出有希望的抗菌活性,表明它们在开发针对微生物感染的新型治疗剂方面很有用 (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

- 抗真菌活性: 进一步研究类似于 4-氟-N-[6-(吗啉-4-磺酰基)-1,3-苯并噻唑-2-基]苯甲酰胺的氟化苯并噻唑咪唑化合物,揭示了显着的抗真菌特性。这些发现突显了此类化合物在治疗真菌感染中的潜力 (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

荧光探针和分子相互作用研究

- 荧光探针: 一项关于与所讨论化学结构相关的 8-羟基喹啉-苯并噻唑的硫酰胺衍生物的荧光性质的研究显示,对 Hg2+ 离子具有高度选择性的荧光增强特性。这表明其可用作检测汞离子的选择性荧光探针 (Song, Kim, Park, Chung, Ahn, & Chang, 2006).

- 分子对接研究: 涉及与 4-氟-N-[6-(吗啉-4-磺酰基)-1,3-苯并噻唑-2-基]苯甲酰胺相似的化合物的合成和表征的研究集中于它们作为乙型肝炎病毒抑制剂的潜力,显示出有希望的体外抑制活性。这证明了此类化合物在开发病毒感染治疗方法中的效用 (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

作用机制

Target of Action

Similar compounds have been reported to targetSuccinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle and the electron transport chain.

Mode of Action

The compound likely interacts with its target through hydrogen bonding and pi-pi interactions . These interactions may inhibit the activity of the target enzyme, altering its function and leading to downstream effects.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability and stability .

Result of Action

The inhibition of Succinate Dehydrogenase by the compound could lead to a decrease in ATP production, affecting cellular functions and potentially leading to cell death. This could result in the compound having antifungal or other antimicrobial properties .

属性

IUPAC Name |

4-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-3-1-12(2-4-13)17(23)21-18-20-15-6-5-14(11-16(15)27-18)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAALFKCTPDUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)